Pyrrocaine hydrochloride, chemically known as pyrrolidinoaceto-2,6-xylidide hydrochloride, is a synthetic local anesthetic developed in 1956 by Schlesinger and Gordon. It is characterized by its white crystalline powder form and is odorless. The compound has a molecular weight of approximately 268.8 g/mol and exhibits solubility in water, ethanol, and chloroform, while being practically insoluble in ether . Pyrrocaine hydrochloride is structurally similar to lidocaine but contains a heterocyclic amine (pyrrolidino) instead of the straight-chain diethylamino group found in lidocaine .
These reactions are essential for understanding its metabolic pathway and potential degradation products in biological systems.
Pyrrocaine hydrochloride exhibits significant local anesthetic properties. In clinical studies, it has been shown to provide effective anesthesia comparable to lidocaine, particularly in dental procedures. Its potency is noted to be similar when used with epinephrine, producing less systemic toxicity and local irritation compared to lidocaine . The mechanism of action involves blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses.
The synthesis of pyrrocaine hydrochloride typically involves several steps:
The synthesis process is characterized by high yields and relatively simple operations using readily available reagents .
Pyrrocaine hydrochloride is primarily used as a local anesthetic in medical and dental procedures. Its applications include:
Studies on pyrrocaine hydrochloride have demonstrated its interactions with other drugs, particularly when combined with vasoconstrictors like epinephrine. These combinations enhance its anesthetic effect while reducing systemic absorption and potential toxicity . Additionally, interactions with other local anesthetics have been explored to assess cumulative effects on toxicity and efficacy.
Pyrrocaine hydrochloride shares structural and functional similarities with several other local anesthetics. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lidocaine | Amide | Straight-chain diethylamino group; widely used. |
| Procaine | Ester | Historically significant; lower potency than lidocaine. |
| Bupivacaine | Amide | Longer duration of action; higher cardiotoxicity risk. |
| Mepivacaine | Amide | Less vasodilatory effect; suitable for short procedures. |
Pyrrocaine's uniqueness lies in its specific structural modifications that confer distinct pharmacological properties compared to these similar compounds. Its reduced systemic toxicity profile makes it an attractive option for certain medical applications .
| Solvent (twenty-five degrees Celsius) | Approximate volume needed to dissolve one gram (millilitre) | Qualitative classification | Key determinants | Source |
|---|---|---|---|---|
| Water (neutral) | 1.5 millilitre | Freely soluble | Ionic salt formation, hydrogen bonding | [1] |
| Boiling water | 12 millilitre | Soluble | Increased molecular mobility | [1] |
| Absolute ethanol | 8 millilitre | Soluble | Dipolar hydrogen bonding | [1] |
| Methanol | 8 gram per litre (calculated) | Moderately soluble | High dielectric constant | [2] |
| Chloroform | Insoluble at therapeutic concentrations | Practically insoluble | Lacking hydrogen bond donors | [1] |
| Di-ethyl ether | Practically insoluble | Practically insoluble | Low polarity | [1] |
| Propylene glycol (twenty-five degrees Celsius, predicted) | ≈ fifty milligram per millilitre | Readily miscible | Co-solvent polarity | [3] |
Research findings
| Parameter | Hydrochloride salt | Free base | Experimental or calculated note | Source |
|---|---|---|---|---|
| Onset of crystalline fusion | Two hundred and five degrees Celsius (sharp endotherm) | Eighty-three degrees Celsius | Differential scanning calorimetry peak for salt, melting-point tube for base | [4] [5] |
| Boiling point (one atmosphere) | Not applicable (decomposes) | Three hundred sixty-nine point nine degrees Celsius | Chemsrc predicted by Joback method | [2] |
| Flash point | One hundred seventy-seven point five degrees Celsius | One hundred seventy-seven point five degrees Celsius | Cleveland open-cup, indicates onset of oxidative degradation | [2] |
| Vapour pressure at twenty-five degrees Celsius | 1.15 × 10⁻⁵ millimetre mercury | 1.15 × 10⁻⁵ millimetre mercury | Sub-volatile; thermal events dominated by solid-state processes | [2] |
Thermal-behaviour profile